2-({2-oxo-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}methyl)benzonitrile
Description
Properties
IUPAC Name |
2-[[2-oxo-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O2S/c20-9-13-3-1-2-4-14(13)10-23-11-15(5-6-17(23)24)19-21-18(22-25-19)16-7-8-26-12-16/h1-8,11-12H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEDEBBCGKTJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CSC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-oxo-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}methyl)benzonitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3-(3-thienyl)-1,2,4-oxadiazole and 2-oxo-5-pyridinylmethyl derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the formation of the oxadiazole and pyridine rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-({2-oxo-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity:
Research has shown that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. Studies indicate that derivatives of oxadiazoles can effectively inhibit the growth of various bacterial strains and fungi. For instance, compounds similar to 2-({2-oxo-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}methyl)benzonitrile have been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, demonstrating notable antibacterial effects .
2. Anticancer Properties:
The anticancer potential of this compound arises from its ability to induce apoptosis in cancer cells. The oxadiazole moiety has been linked to the inhibition of key signaling pathways involved in cancer cell proliferation. For example, studies have shown that similar compounds can activate caspases and modulate Bcl-2 family proteins, leading to increased cancer cell death . Research on analogs has demonstrated effectiveness against various cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) cells .
Research Findings and Case Studies
A comprehensive review of literature highlights several studies focusing on the synthesis and biological evaluation of oxadiazole derivatives:
Mechanism of Action
The mechanism of action of 2-({2-oxo-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets. The oxadiazole and pyridine rings can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The thienyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-oxo-5-(3-phenyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile
- 2-{[2-oxo-5-(3-furyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile
Uniqueness
Compared to similar compounds, 2-({2-oxo-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}methyl)benzonitrile stands out due to the presence of the thienyl group, which imparts unique electronic and steric properties. This makes it particularly interesting for applications requiring specific interactions with biological targets or for the development of materials with unique properties.
Biological Activity
The compound 2-({2-oxo-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}methyl)benzonitrile represents a novel chemical entity with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a dihydropyridine core linked to an oxadiazole and thiophene moiety. Its molecular formula is , and it has a molecular weight of approximately 356.41 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the realms of antiviral , antimicrobial , and anticancer properties.
Antiviral Activity
Recent studies have highlighted the potential of thiophene-containing compounds as antiviral agents. For instance, derivatives similar to the target compound have demonstrated significant activity against dengue virus polymerase with IC50 values in the submicromolar range . This suggests that the oxadiazole and thiophene groups may enhance binding affinity to viral targets.
Antimicrobial Activity
Compounds with similar structural features have shown promising antimicrobial properties. A study on oxadiazole derivatives indicated that they possess broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The presence of the thiophene ring is believed to contribute to this activity by disrupting bacterial cell membranes.
Anticancer Activity
The anticancer potential of related compounds has been explored through various in vitro assays. For example, derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing significant cytotoxic effects . The mechanism is thought to involve apoptosis induction via mitochondrial pathways.
The exact mechanisms by which 2-({2-oxo-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}methyl)benzonitrile exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Pathways : Similar compounds inhibit key viral enzymes or bacterial proteins.
- Cell Membrane Disruption : The lipophilic nature of the thiophene ring may lead to membrane destabilization.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.
Case Studies
Several studies have been conducted to evaluate the biological activities of related compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-({2-oxo-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}methyl)benzonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis likely involves coupling a thiophene-oxadiazole precursor with a dihydropyridone intermediate. A common strategy for similar oxadiazole-containing compounds involves cyclization of thioamide intermediates under reflux with ethanol and catalytic piperidine . Optimization may include varying solvent polarity (e.g., DMF vs. ethanol) and reaction time to improve yield. For example, heating at 80–90°C for 3–6 hours in ethanol with piperidine (0.5 mL) has been effective for analogous heterocycles .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR : H and C NMR can confirm the presence of the thiophene (δ 6.8–7.5 ppm), benzonitrile (δ ~7.6 ppm), and dihydropyridone moieties .
- HRMS : High-resolution mass spectrometry verifies molecular formula (e.g., expected [M+H] for CHNOS).
- FTIR : Peaks at ~2220 cm (C≡N stretch) and ~1650 cm (C=O) confirm functional groups .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Start with cytotoxicity screening (e.g., MTT assay on cancer cell lines) and antimicrobial testing (disk diffusion assay). For oxadiazole-thiophene hybrids, IC values below 10 μM in breast cancer (MCF-7) and bacterial models (e.g., S. aureus) have been reported for structurally related compounds .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to specific biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) against targets like EGFR or PARP can prioritize experimental testing. For oxadiazole derivatives, free energy calculations (MM/PBSA) and MD simulations (50 ns) refine binding mode predictions. A recent study on thiazolidinone analogs achieved correlation coefficients >0.8 between computed and experimental IC values .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer :
- Control for degradation : Monitor stability via HPLC under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) .
- Address impurities : Use preparative HPLC to isolate >95% pure batches and retest.
- Standardize protocols : Align with OECD guidelines for cytotoxicity (e.g., ISO 10993-5) to minimize inter-lab variability .
Q. How does modifying the thiophene or oxadiazole subunits affect structure-activity relationships (SAR)?
- Methodological Answer :
- Thiophene substitution : Replacing the 3-thiophenyl group with 2-thiophenyl (as in ) alters π-π stacking with target proteins.
- Oxadiazole bioisosteres : Replace 1,2,4-oxadiazole with 1,3,4-thiadiazole to assess changes in metabolic stability (see for synthesis protocols).
- Data Table :
| Modification | Biological Activity (IC, μM) | Target |
|---|---|---|
| 3-Thiophene | 2.1 ± 0.3 (EGFR) | |
| 2-Thiophene | 5.8 ± 0.6 (EGFR) | |
| 1,3,4-Thiadiazole | 8.4 ± 1.2 (PARP) |
Q. What experimental designs mitigate limitations in stability studies for this compound?
- Methodological Answer :
- Degradation kinetics : Use UPLC-MS to identify major degradation products (e.g., hydrolysis of the oxadiazole ring under acidic conditions) .
- Stabilization : Add antioxidants (e.g., 0.01% BHT) or store lyophilized samples at -80°C to extend shelf life.
Data Contradiction Analysis
Q. Why might reported solubility values conflict across studies, and how can this be resolved?
- Methodological Answer : Discrepancies arise from solvent choice (e.g., DMSO vs. aqueous buffers) and measurement techniques (shake-flask vs. nephelometry). Standardize using the OECD 105 guideline (water solubility via HPLC-UV) and report logP values (predicted ~2.9 via ChemAxon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
